1-[(5-bromo-2-thienyl)sulfonyl]azepane
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Overview
Description
1-[(5-bromo-2-thienyl)sulfonyl]azepane is an organic compound with the molecular formula C10H14BrNO2S2 It is characterized by the presence of a brominated thiophene ring and an azepane ring connected via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]azepane typically involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with azepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromo-2-thienyl)sulfonyl]azepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiophene sulfides.
Scientific Research Applications
1-[(5-bromo-2-thienyl)sulfonyl]azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group is known to enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-chloro-2-thienyl)sulfonyl]azepane
- 1-[(5-fluoro-2-thienyl)sulfonyl]azepane
- 1-[(5-methyl-2-thienyl)sulfonyl]azepane
Uniqueness
1-[(5-bromo-2-thienyl)sulfonyl]azepane is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S2/c11-9-5-6-10(15-9)16(13,14)12-7-3-1-2-4-8-12/h5-6H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHBXJHNTUOBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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